molecular formula C10H8N2S B8492570 2-Ethyl-4-cyanophenyl isothiocyanate

2-Ethyl-4-cyanophenyl isothiocyanate

Cat. No.: B8492570
M. Wt: 188.25 g/mol
InChI Key: GMWHIZDKJLBRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-cyanophenyl isothiocyanate is a synthetic aromatic isothiocyanate offered for research purposes. Isothiocyanates (ITCs) are characterized by the highly reactive functional group R-N=C=S, where the central carbon is electrophilic, making these compounds versatile intermediates in organic synthesis . Aromatic isothiocyanates, such as phenyl isothiocyanate, are historically pivotal in research, most notably as the foundational reagent in the Edman degradation for amino acid sequencing of peptides and proteins . The structure of this compound, featuring both an ethyl and an electron-withdrawing cyano substituent on the phenyl ring, is designed to modulate its electronic properties and reactivity. Such electron-deficient aryl isothiocyanates can be valuable building blocks for constructing more complex heterocyclic systems and unsymmetric thiourea derivatives . Thioureas, formed by the reaction of isothiocyanates with amines, are a significant class of compounds in medicinal and materials chemistry . In a broader research context, isothiocyanates are investigated for their diverse biological activities. Naturally occurring ITCs from cruciferous vegetables, such as phenethyl isothiocyanate (PEITC) and sulforaphane, are extensively studied for their potential chemopreventive properties . These activities are often linked to their ability to modulate cellular pathways, including the activation of the Nrf2-mediated antioxidant response and the inhibition of the NF-κB-mediated inflammatory pathway . Furthermore, ITCs exhibit direct antimicrobial effects by disrupting microbial enzyme function and inducing oxidative stress, which has sparked interest in their application as natural food preservatives . Researchers are exploring the structure-activity relationships of synthetic isothiocyanates to develop novel compounds with enhanced bioactivity and specificity. Handling and Safety: This compound is classified as hazardous (H314), indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment must be worn, and handling should only occur in a well-ventilated fume hood. Notice: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The information presented is for informational purposes and is based on the properties of similar chemical classes.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-ethyl-4-isothiocyanatobenzonitrile

InChI

InChI=1S/C10H8N2S/c1-2-9-5-8(6-11)3-4-10(9)12-7-13/h3-5H,2H2,1H3

InChI Key

GMWHIZDKJLBRMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Reactivity of Aryl Isothiocyanates

Compound Relative Reactivity with Thiols Stability of Adducts
Phenyl isothiocyanate Moderate Moderate
4-Methoxyphenyl isothiocyanate Low Low
4-Fluorophenyl isothiocyanate High High
2-Ethyl-4-cyanophenyl isothiocyanate High (predicted) High (predicted)

Notes on Handling and Analysis

  • Analytical Methods: Reverse-phase HPLC (as used for benzyl isothiocyanate ) could be adapted, with adjustments for the cyano group’s polarity (e.g., acetonitrile/water gradients).
  • Storage: Stability may be lower than methoxy-substituted ITCs due to the reactive cyano group; recommend storage at –20°C under inert atmosphere.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Apply ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. Report confidence intervals and p-values to quantify uncertainty. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

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